2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide
Description
Chemical Structure and Properties 2-[5-(2-Methylphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide (molecular formula: C₁₈H₁₉N₅O; average mass: 321.38 g/mol) is a tetrazole-containing acetamide derivative. Its structure comprises a central acetamide backbone linked to a 2H-tetrazole ring substituted with a 2-methylphenyl group at the 5-position and an N-phenyl moiety ().
For example, describes S-alkylation methods for synthesizing structurally related acetamide-tetrazole hybrids. Characterization involves spectral techniques (¹H/¹³C NMR, IR) and elemental analysis to confirm purity ().
Properties
Molecular Formula |
C16H15N5O |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-[5-(2-methylphenyl)tetrazol-2-yl]-N-phenylacetamide |
InChI |
InChI=1S/C16H15N5O/c1-12-7-5-6-10-14(12)16-18-20-21(19-16)11-15(22)17-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,22) |
InChI Key |
KNGDXPNNKIOESF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-methylphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Acylation Reaction: The tetrazole derivative is then acylated with phenylacetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide can be contextualized by comparing it to structurally related tetrazole-acetamide derivatives. Key compounds and their distinguishing features are outlined below:
Table 1: Comparison of Tetrazole-Acetamide Derivatives
Key Observations
Substituent Effects on Bioactivity The 4-chlorophenyl analog (EC₅₀ = 25 μM) demonstrates moderate Mur enzyme inhibition, a target in antibacterial drug discovery (). This suggests that electron-withdrawing groups (e.g., Cl) on the tetrazole’s phenyl ring enhance interactions with bacterial enzymes.
Impact on Physicochemical Properties
- Solubility : The 4-methoxyphenyl derivative () exhibits higher aqueous solubility due to the electron-donating methoxy group, which enhances hydrogen bonding.
- Lipophilicity : The trifluoromethylphenyl analog () shows increased logP, favoring blood-brain barrier penetration, a critical factor for CNS-targeting drugs.
Structural Analogies to Penicillin N-Substituted 2-arylacetamides, including the parent compound, share structural similarities with benzylpenicillin’s lateral chain ().
Synthetic Flexibility Modifications at the tetrazole’s 5-position (e.g., bromobenzofuran in ) or acetamide’s N-aryl group (e.g., fluorophenyl in ) highlight the scaffold’s versatility for generating diverse analogs.
Biological Activity
Chemical Structure and Synthesis
The chemical structure of 2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 270.3 g/mol
The synthesis typically involves the reaction of 2-methylphenyl hydrazine with appropriate acylating agents to form the tetrazole ring, followed by acetamide formation. The specific synthetic pathways can vary based on the desired purity and yield.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Antioxidant Properties
Antioxidant activity is another important aspect of this compound's biological profile. Using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), researchers have shown that derivatives of this tetrazole compound possess strong free radical scavenging abilities, outperforming some known antioxidants . This suggests potential therapeutic applications in oxidative stress-related diseases.
Enzyme Inhibition Studies
Enzyme inhibition studies have revealed that 2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide may act as an inhibitor for several key enzymes involved in metabolic pathways. For example, its analogs have been tested for urease inhibition, which is crucial in managing conditions like urinary tract infections . The results indicated that certain derivatives exhibited significant urease inhibitory activity.
Case Study: Antihypertensive Activity
A study focused on a series of compounds including 2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide reported promising antihypertensive effects. The compounds were evaluated for their ability to lower blood pressure in vivo, with some derivatives showing significant efficacy compared to standard treatments .
Table of Biological Activities
| Activity Type | Test Method | Outcome |
|---|---|---|
| Antimicrobial | Agar diffusion assay | Effective against multiple strains |
| Antioxidant | DPPH assay | Strong free radical scavenging |
| Urease Inhibition | Enzymatic assay | Significant inhibition observed |
| Antihypertensive | In vivo blood pressure | Notable reduction in blood pressure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
